Product packaging for Ethyl 2,3-dioxohexanoate(Cat. No.:CAS No. 3885-41-4)

Ethyl 2,3-dioxohexanoate

Cat. No.: B3264239
CAS No.: 3885-41-4
M. Wt: 172.18 g/mol
InChI Key: NCXBJWBAZVILED-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxohexanoate (CAS 3885-41-4) is an ethyl ester diketoester with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . As a member of the diketoester family, it serves as a versatile building block in organic synthesis . Diketoesters are valued in research for their multiple reactive carbonyl groups, which allow them to participate in a wide range of chemical transformations, such as the formation of complex heterocyclic compounds or serving as intermediates in stereoselective synthesis . While the specific applications of this 2,3-dioxo isomer are less documented, a related isomer, Ethyl 2,4-dioxohexanoate, has documented use as a flavoring agent and in fragrance compositions, indicating the potential of this chemical class for creating structurally diverse molecules . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B3264239 Ethyl 2,3-dioxohexanoate CAS No. 3885-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dioxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-5-6(9)7(10)8(11)12-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXBJWBAZVILED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,3 Dioxohexanoate and Analogous α,β Dioxoester Systems

Direct Synthesis Approaches to Ethyl 2,3-Dioxohexanoate

Direct synthetic routes to this compound often leverage the reactivity of readily available starting materials through condensation reactions. These methods are advantageous for their atom economy and procedural simplicity.

Condensation Reactions Utilizing Diketone or Ketoester Precursors (e.g., Claisen Condensation Analogues)

The Claisen condensation and its variations stand as a cornerstone for the formation of β-keto esters and related structures. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com This reaction involves the base-mediated condensation of two ester molecules or an ester and another carbonyl compound. wikipedia.org In the context of synthesizing α,β-dioxoesters, a mixed Claisen-type condensation is a viable approach. This would typically involve the reaction of an appropriate ketoester or diketone with an oxalate (B1200264) ester in the presence of a strong base.

For instance, a crossed Claisen condensation between an enolizable ketone and a non-enolizable ester like diethyl oxalate can yield α,β-dioxoester systems. organic-chemistry.org The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. Subsequent elimination of an alkoxide leaving group leads to the formation of the desired α,β-dioxoester. The choice of base is critical and must be strong enough to generate the enolate but should not interfere with the reaction through competing nucleophilic substitution. wikipedia.org Sodium ethoxide is a commonly used base for such transformations. organic-chemistry.org

Reactant 1Reactant 2BaseProduct Type
Ester (with α-hydrogens)EsterStrong Base (e.g., Sodium Alkoxide)β-Keto Ester
KetoneEsterStrong Baseβ-Diketone

Multi-Step Synthesis Strategies for Dioxohexanoate Esters

When direct condensation methods are not feasible or lead to low yields or side products, multi-step synthetic sequences are employed. These strategies offer greater control over the assembly of the target molecule by building the carbon skeleton and introducing the desired functional groups in a stepwise manner. youtube.comlibretexts.orgresearchgate.net

A general multi-step approach could involve the initial construction of a precursor molecule containing the required carbon framework, followed by oxidation or other functional group interconversions to install the α,β-dicarbonyl moiety. For example, a synthetic route might begin with the alkylation of a β-keto ester. The resulting product could then be subjected to an oxidation reaction to introduce the second carbonyl group at the α-position. The success of such a strategy hinges on the careful selection of reagents and reaction conditions to avoid competitive reactions. youtube.com Protecting group strategies are often necessary in multi-step synthesis to temporarily mask reactive functional groups while other parts of the molecule are being modified. youtube.comyoutube.com

Synthesis of this compound Derivatives and Structural Analogues

The synthetic principles applied to this compound can be extended to produce a wide array of its derivatives and structural analogues. These related compounds are valuable for exploring structure-activity relationships in various chemical and biological contexts.

Routes Involving Reaction with Acetophenones and Diethyl Oxalate

A well-established method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, which are structural analogues of this compound, involves the reaction of substituted acetophenones with diethyl oxalate. ut.ac.ir This reaction is typically carried out in the presence of a base like sodium ethoxide in a suitable solvent such as ethanol. ut.ac.ir The reaction proceeds via a Claisen-type condensation mechanism.

In a typical procedure, a mixture of the acetophenone (B1666503) and diethyl oxalate is added to a solution of sodium ethoxide. ut.ac.ir The reaction mixture is stirred, often overnight, and may require heating to drive the reaction to completion. ut.ac.ir Acidification of the reaction mixture followed by extraction and purification yields the desired ethyl 2,4-dioxo-4-arylbutanoate derivative. ut.ac.ir

Acetophenone DerivativeDiethyl OxalateBaseProduct
Substituted AcetophenoneYesSodium EthoxideEthyl 2,4-dioxo-4-arylbutanoate
Unsubstituted AcetophenoneYesSodium EthoxideEthyl 2,4-dioxo-4-phenylbutanoate

Preparation via Diazo Compound Intermediates

Diazo compounds, particularly ethyl diazoacetate, are versatile reagents in organic synthesis and can be used to prepare α,β-dicarbonyl compounds. nih.govresearchgate.netmdpi.com The reaction of a diazo compound with an acyl chloride in the presence of a suitable catalyst can lead to the formation of a β-keto ester. Subsequent oxidation would be required to generate the α,β-dioxoester.

The synthesis of ethyl diazoacetate itself is typically achieved through the diazotization of glycine (B1666218) ethyl ester using sodium nitrite (B80452) in an acidic medium. nih.govresearchgate.net Due to the potentially explosive nature of diazo compounds, these reactions are often performed with great care, and in some cases, continuous flow microreactor technology is utilized to enhance safety. nih.gov

Cyclization-Based Synthesis of Pyrones from Tricarbonyl Precursors

Tricarbonyl compounds, which can be seen as precursors to α,β-dioxoesters, can undergo cyclization reactions to form heterocyclic systems such as pyrones. While not a direct synthesis of the acyclic this compound, this methodology highlights the reactivity of the tricarbonyl motif. For instance, the Robinson annulation is a powerful method for forming six-membered rings and involves a Michael addition followed by an aldol (B89426) condensation. chemmethod.com A similar strategy involving the cyclocondensation of a β-keto ester with an unsaturated carbonyl compound can lead to cyclohexenone derivatives. chemmethod.com

Catalytic Approaches in Dioxoester Synthesis

The synthesis of this compound and analogous α,β-dioxoester systems, which are a class of vicinal tricarbonyl compounds, is a significant endeavor in organic chemistry due to their utility as versatile synthetic intermediates. researchgate.netbohrium.com Catalytic methods offer efficient and selective routes to these compounds, primarily through the direct α-oxidation of the corresponding β-keto esters. This approach involves the oxidation of the C-H bond at the α-position of a β-dicarbonyl precursor, a challenging transformation that has been addressed through various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts. bohrium.comresearchgate.net

A prevalent strategy is the direct α-hydroxylation of β-keto esters, which yields α-hydroxy-β-keto esters that exist in equilibrium with their α,β-dioxoester tautomers. Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity.

Metal-Catalyzed α-Hydroxylation

Transition metal complexes have been extensively explored for the catalytic α-hydroxylation of β-keto esters, offering high yields and enantioselectivities.

Zirconium-Catalyzed Hydroxylation: A notable advancement is the use of a chiral (1S,2S)-cyclohexanediamine backbone salen-zirconium(IV) complex as a catalyst. This system effectively catalyzes the highly enantioselective α-hydroxylation of a variety of β-keto esters using cumene (B47948) hydroperoxide (CHP) as the oxidant. The reaction proceeds under mild conditions and demonstrates scalability, providing the desired chiral α-hydroxy β-keto esters in excellent yields and enantioselectivities. For instance, the reaction can be performed on a gram scale, achieving a 95% yield and 99% enantiomeric excess (ee). The versatility of this method is highlighted by its applicability to substrates with both bulky and smaller ester groups.

Table 1: Zirconium-Catalyzed Enantioselective α-Hydroxylation of β-Keto Esters

Substrate (β-Keto Ester)CatalystOxidantYield (%)Enantiomeric Excess (ee, %)
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate(1S,2S)-salen-Zr(IV) complexCumene Hydroperoxide (CHP)9990
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate(1S,2S)-salen-Zr(IV) complexCumene Hydroperoxide (CHP)9994
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate(1S,2S)-salen-Zr(IV) complexCumene Hydroperoxide (CHP)9998

Copper-Catalyzed Hydroxylation: Visible light-induced catalysis offers a sustainable approach. A strategy utilizing a salan-copper(II) complex has been developed for the asymmetric α-hydroxylation of β-keto esters, employing air as the terminal oxidant. researchgate.net This method provides convenient access to a range of enantioenriched α-hydroxy β-keto esters with yields up to 95% and enantioselectivity reaching 96% ee. researchgate.net Copper catalysts have also been employed in various other oxidative transformations leading to related keto-functionalized molecules. google.combeilstein-journals.orgorganic-chemistry.org

Other Metal-Based Systems: Ruthenium catalysts are known for their oxidative capabilities, including the transformation of alcohols and aldehydes to esters. researchgate.netacs.org While direct application to this compound synthesis from its β-keto ester precursor is a specific application, the principle of metal-catalyzed oxidation is well-established. Similarly, catalytic systems involving manganese(III) and cobalt(II) have been reported for the oxidation of β-keto esters. jst.go.jp

Biocatalytic Approaches

Biocatalysis presents an environmentally benign alternative to traditional chemical methods. The use of whole-cell biocatalysts can accomplish complex transformations under mild, aqueous conditions. Specifically, the manganese-oxidizing bacterium Pseudomonas putida MnB1 has been successfully employed for the effective oxidation of β-keto esters. researchgate.net This biological approach circumvents the need for organic solvents, stoichiometric oxygenating agents, and complex chemical catalysts, often demonstrating higher efficiency than chemical manganese oxides. researchgate.net

Other Catalytic Oxidation Methods

Direct oxidation using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has proven effective for the synthesis of vicinal tricarbonyl amides from β-ketoamides, achieving yields between 53% and 88%. acs.org This method is analogous to the synthesis of α,β-dioxoesters and demonstrates the feasibility of direct oxidation. Additionally, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used to mediate the oxidation of sp³ C-H bonds for the direct synthesis of vicinal tricarbonyl compounds. acs.org The classical Riley oxidation, which uses selenium dioxide, can also be employed catalytically for the conversion of β-dicarbonyl compounds to their vicinal tricarbonyl counterparts. bohrium.com

Table 2: Overview of Catalytic Systems for α,β-Dioxoester Synthesis via α-Oxidation

Catalytic SystemCatalyst TypeTypical OxidantKey FeaturesReference
Salen-Zirconium(IV)Metal ComplexCumene HydroperoxideHigh yield and enantioselectivity; scalable.
Salan-Copper(II)Metal Complex (Photocatalysis)AirSustainable; uses visible light and air. researchgate.net
Pseudomonas putida MnB1Whole-Cell Biocatalyst-Environmentally friendly; mild, aqueous conditions. researchgate.net
Manganese(III)/Cobalt(II)Metal Salts-Effective for β-keto ester oxidation. jst.go.jp
DDQOrganocatalyst/Mediator-Direct sp³ C-H bond oxidation. acs.org

Chemical Transformations and Reactivity of Ethyl 2,3 Dioxohexanoate

Cyclization Reactions for Heterocyclic Scaffolds

The 1,3-dicarbonyl-like nature of the C2 and C3 keto groups in ethyl 2,3-dioxohexanoate makes it an ideal substrate for cyclocondensation reactions with binucleophiles, leading to the formation of diverse heterocyclic systems.

This compound readily reacts with nitrogen-based binucleophiles to construct nitrogen-containing heterocycles. A primary example is the synthesis of pyrazoles through condensation with hydrazine (B178648) and its derivatives. chim.itmdpi.com This reaction, a variation of the Knorr pyrazole (B372694) synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com The process begins with the nucleophilic attack of one nitrogen of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. chim.it

Similarly, pyrimidinethiones can be synthesized by reacting this compound with thiourea (B124793). This reaction involves the condensation of the thiourea with the two carbonyl groups of the dioxoester, followed by cyclization and dehydration to yield the corresponding pyrimidinethione derivative. These reactions are valuable for creating substituted heterocyclic compounds that are important scaffolds in medicinal chemistry. researchgate.netmdpi.com

ReactantResulting HeterocycleGeneral Reaction Type
Hydrazine (or its derivatives)PyrazoleCyclocondensation mdpi.com
ThioureaPyrimidinethioneCyclocondensation researchgate.net

While less common than nitrogen heterocycle synthesis, the dicarbonyl moiety of this compound can also participate in cyclization reactions to form oxygen-containing rings. For instance, acid-catalyzed intramolecular reactions or reactions with appropriate dinucleophiles can lead to the formation of furan (B31954) or pyran derivatives. The specific reaction pathway and resulting product depend heavily on the reaction conditions and the other reagents involved. The synthesis of oxygen heterocycles often involves leveraging the enol or enolate forms of the dicarbonyl compound to facilitate ring closure.

In cyclization reactions with unsymmetrical binucleophiles (such as a substituted hydrazine), the regioselectivity is a critical factor. This compound has two electronically distinct carbonyl groups: the C2-keto group is adjacent to the electron-withdrawing ethyl ester, making it more electrophilic, while the C3-keto group is adjacent to the propyl chain. This electronic difference directs the initial nucleophilic attack, thereby controlling the final orientation of substituents on the heterocyclic ring. nih.gov

For example, in the reaction with a substituted hydrazine, the more nucleophilic nitrogen atom will preferentially attack the more electrophilic C2 carbonyl carbon. This initial step often dictates the final regioisomeric product. mdpi.com Stereochemical control can be achieved in these reactions by using chiral auxiliaries or catalysts, particularly when new stereocenters are formed during the cyclization process, although this is more relevant when the reactants themselves are chiral. mdpi.com

Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbons of this compound are prime targets for nucleophilic attack. These reactions can be simple additions or can lead to more complex condensation products.

The reaction of this compound with hydrazine and its derivatives serves as the foundational step for the pyrazole synthesis mentioned previously. chim.it The reaction proceeds through the formation of a hydrazone intermediate via nucleophilic addition of the amine to a carbonyl group, followed by the elimination of water. libretexts.orglibretexts.org

When primary amines are used, the reaction typically yields imines. With secondary amines, enamines are formed as the final product after dehydration. libretexts.org These reactions are often reversible and can be pH-dependent.

NucleophileIntermediate/ProductReaction Type
HydrazineHydrazoneNucleophilic Addition-Elimination libretexts.org
Primary AmineImineNucleophilic Addition-Elimination
Secondary AmineEnamineNucleophilic Addition-Elimination libretexts.org

This compound can act as a nucleophile in Michael addition reactions after being deprotonated by a base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate, which is a soft nucleophile, can then add to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition. wikipedia.orgyoutube.com

The product of this Michael addition is a 1,5-dicarbonyl compound (or a related structure), which can then undergo an intramolecular aldol (B89426) condensation. This subsequent cyclization and dehydration is known as an annulation reaction, with the Robinson annulation being a classic example. This two-step sequence of a Michael addition followed by an aldol annulation is a powerful method for forming six-membered rings and is widely used in the synthesis of complex cyclic systems. wikipedia.org

Role of this compoundReaction PartnerKey Transformation
Michael Donor (as enolate)α,β-Unsaturated Carbonyl (Michael Acceptor)Formation of a 1,5-dicarbonyl system masterorganicchemistry.com
-Product from Michael AdditionIntramolecular Aldol Annulation (Ring Formation) wikipedia.org

Functional Group Interconversions of the Dioxoester Moiety

The dioxoester moiety of this compound is susceptible to a variety of functional group interconversions, primarily through reactions at the carbonyl groups. The high electrophilicity of the central carbonyl group in α,β-diketo esters makes them valuable intermediates in total synthesis.

One of the key transformations involves the selective reaction with nucleophiles. Due to the electronic and steric differences between the two carbonyl groups and the ester, regioselective reactions can often be achieved. For instance, softer nucleophiles may preferentially attack one carbonyl, while harder nucleophiles attack another, although specific studies on this compound are not extensively documented.

The vicinal arrangement of the carbonyl groups allows for the stabilization of reactive conformations through chelation or dipole control, which can be exploited in various synthetic strategies. This structural feature is crucial in reactions such as aldol additions, Mannich reactions, and additions of organometallic reagents.

Furthermore, the dioxoester can serve as a precursor for the synthesis of heterocyclic compounds. Cyclocondensation reactions with binucleophiles, such as diamines or hydrazines, can lead to the formation of various five-, six-, and seven-membered nitrogen-containing heterocycles.

Oxidation and Reduction Processes of this compound Systems

The oxidation and reduction of this compound and related α,β-diketo systems offer pathways to a diverse array of functionalized molecules, including valuable α-hydroxy esters.

Reduction Processes:

The reduction of the α-keto group in α,β-diketo esters can be achieved with high chemoselectivity. A variety of reducing agents have been employed for the reduction of similar α-keto esters, and these methods are applicable to this compound.

The polarographic reduction of a related compound, ethyl 2,3-dioxobutyrate-2-arylhydrazono-3-semicarbazone, has been studied, indicating that the hydrazone group is preferentially reduced. While this is a derivative, it highlights the potential for selective reduction within the molecule.

Commonly, the reduction of the ketone functionality is desired. This can be accomplished using various hydride reagents. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reduction, leading to the formation of diastereomeric α-hydroxy esters.

Reagent/CatalystSubstrate (Analogous)ProductObservations
Baker's YeastEthyl 3-oxobutanoate(S)-ethyl 3-hydroxybutanoateBiocatalytic reduction leading to chiral alcohols.
NaBH4 in methanolEthyl 3-oxobutanoateEthyl 3-hydroxybutanoateStandard reduction of a β-keto ester.

It is important to note that the specific conditions and outcomes for the reduction of this compound would need to be determined experimentally, but the existing literature on similar compounds provides a strong foundation for predicting its behavior.

Oxidation Processes:

Information regarding the specific oxidation of this compound is limited in the available literature. However, general principles of organic chemistry suggest that the molecule could undergo oxidative cleavage under strong oxidizing conditions. The active methylene (B1212753) group, if present in a tautomeric form, could also be a site for oxidation. The oxidation of related 2-ethylhexanol to 2-ethylhexanoic acid using O2 and a catalyst has been reported, though this is not a direct oxidation of the target molecule.

Further research is required to fully elucidate the oxidative transformations of this compound.

Mechanistic Investigations of Ethyl 2,3 Dioxohexanoate Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of α,β-diketoesters like Ethyl 2,3-dioxohexanoate is dominated by the presence of two adjacent and highly electrophilic carbonyl carbons. This arrangement allows for a variety of reaction pathways, including nucleophilic additions, cycloadditions, and rearrangements.

Theoretical Reaction Pathways:

Nucleophilic Attack: The C2 and C3 carbonyl carbons are susceptible to attack by a wide range of nucleophiles. The precise regioselectivity of this attack would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles are generally expected to attack the more electrophilic carbonyl carbon, while softer nucleophiles might show different selectivity. Computational studies on analogous α,β-diketoesters could help predict the transition state energies for nucleophilic attack at either carbonyl group, thus elucidating the likely pathway.

Aldol (B89426) and Claisen-type Reactions: The presence of α-hydrogens on the ethyl group at C4 allows for the formation of an enolate under basic conditions. This enolate can then participate in intramolecular or intermolecular aldol or Claisen-type condensation reactions. Transition state modeling would be essential to predict the stereochemical outcomes of such reactions.

Cycloaddition Reactions: The dicarbonyl moiety can act as a dienophile in Diels-Alder reactions, and the enol form could potentially participate as a diene. The feasibility and stereoselectivity of these cycloadditions would be governed by the frontier molecular orbital energies of the reactants and the stability of the corresponding transition states.

Due to the lack of specific studies on this compound, no experimental or calculated data for its reaction pathways or transition states can be presented.

Role of Tautomerism (Keto-Enol Equilibrium) in Reaction Mechanisms

Like other dicarbonyl compounds, this compound is expected to exist in equilibrium between its diketo form and various enol tautomers. The position of this equilibrium is critical as the keto and enol forms exhibit distinct reactivities. For β-dicarbonyl compounds, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a major species at equilibrium.

Expected Tautomeric Equilibria for this compound:

TautomerKey Structural FeatureExpected Reactivity
Diketo formTwo adjacent C=O groupsActs as an electrophile at both C2 and C3.
(Z)-3-hydroxy-2-oxohex-3-enoateEnol at C3, intramolecular H-bond to C2-carbonyl oxygenNucleophilic at C4 (via vinylogy), can also act as a bidentate ligand to metal catalysts.
(E)-3-hydroxy-2-oxohex-3-enoateEnol at C3, no intramolecular H-bondLess stable than the Z-isomer, but still possesses nucleophilic character at C4.
2-hydroxy-3-oxohex-1-enoateEnol at C2Likely to be a minor tautomer due to less effective conjugation compared to the C3 enol. Its reactivity would be that of a typical enol.

The keto-enol tautomerism is fundamental to the reactivity of dicarbonyl compounds. The enol form is a key intermediate in many acid- and base-catalyzed reactions, acting as a nucleophile. The stability of the enol form in dicarbonyl compounds is enhanced due to resonance stabilization. vedantu.com The interconversion between keto and enol forms can be catalyzed by both acids and bases. libretexts.org For many dicarbonyl compounds, the enol form is preferred due to this stabilization. doubtnut.com

Without specific experimental or computational data for this compound, the exact equilibrium constants between these tautomers remain unknown.

Investigation of Catalytic Cycles and Intermediates

The vicinal dicarbonyl motif in this compound makes it an excellent substrate for various catalytic transformations. Both metal-based and organocatalysts can be envisaged to activate the molecule in different ways, leading to a diverse range of products.

Hypothetical Catalytic Cycles:

Lewis Acid Catalysis: A Lewis acid could coordinate to one or both of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbons and facilitating nucleophilic attack. In reactions like the Diels-Alder or aldol reaction, Lewis acids can also play a crucial role in controlling the stereochemistry by organizing the transition state. Intermediates in such cycles would involve the Lewis acid-substrate complex.

Brønsted Acid Catalysis: Protic acids can catalyze the keto-enol tautomerism, thereby facilitating reactions that proceed through the enol intermediate. The catalytic cycle would involve protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.

Base Catalysis: Basic catalysts would promote the formation of the enolate ion, a potent nucleophile. This is the key step in base-catalyzed aldol and Claisen-type reactions. The catalytic cycle involves the deprotonation of the substrate by the base to form the enolate, which then reacts with an electrophile, followed by protonation to yield the product and regenerate the catalyst.

Organocatalysis: Chiral amines or phosphines could react with the substrate to form enamine or phosphonium (B103445) enolate intermediates, respectively. These intermediates can then participate in a variety of asymmetric transformations. For example, a primary or secondary amine could form an enamine with one of the carbonyl groups, which could then act as a nucleophile in an asymmetric Michael addition.

Detailed catalytic cycles with specific intermediates for this compound have not been reported.

Kinetic Analysis of Dioxoester Transformations

A kinetic analysis of reactions involving this compound would provide valuable insights into the reaction mechanisms, allowing for the determination of rate laws, activation parameters, and the identification of rate-determining steps.

Potential Areas for Kinetic Studies:

Rate of Nucleophilic Addition: By varying the concentrations of the dioxoester and the nucleophile, the order of the reaction with respect to each reactant could be determined. This would help to elucidate whether the reaction proceeds through a direct addition mechanism or involves a pre-equilibrium step.

Kinetics of Tautomerization: Techniques such as NMR spectroscopy could be used to monitor the rate of interconversion between the keto and enol tautomers under different conditions (e.g., in the presence of acid or base catalysts).

Catalyst Kinetics: In catalyzed reactions, varying the catalyst concentration would reveal its role in the rate-determining step. The effect of temperature on the reaction rate would allow for the calculation of the activation energy, enthalpy, and entropy, providing a deeper understanding of the transition state.

As there are no published kinetic studies specifically on this compound, no data tables on reaction rates or activation parameters can be provided.

Spectroscopic and Advanced Structural Characterization of Ethyl 2,3 Dioxohexanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 2,3-dioxohexanoate derivatives, offering precise information on the atomic arrangement and connectivity within the molecule.

High-Resolution 1H and 13C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural assignment of organic molecules. In the case of derivatives of this compound, these techniques allow for the identification and characterization of the various proton and carbon environments within the molecular structure.

For instance, in a series of ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate derivatives, the chemical shifts in both ¹H and ¹³C NMR spectra provide definitive evidence for their structural features. wiley-vch.de The ethoxy group, a common feature in these derivatives, is readily identified by its characteristic quartet and triplet signals in the ¹H NMR spectrum and the corresponding signals in the upfield region of the ¹³C NMR spectrum. rsc.org

The analysis of ethyl acetoacetate, a related β-ketoester, demonstrates the utility of NMR in studying tautomeric equilibria. The spectra of the pure ester show distinct resonances for the α and γ protons. The protons on the α-carbon, situated between two carbonyl groups, resonate at a lower field compared to the protons on the γ-carbon, which are adjacent to a single carbonyl group. libretexts.org

Below are representative ¹H and ¹³C NMR data for a derivative of this compound, specifically an ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate. wiley-vch.de

Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
NH12.10bs--
CH (indazole)7.95s-106.01
CH (indazole)7.52s-115.67
OCH₂4.53q7.260.91
CH₂ (cyclopentyl)3.03-2.97m-32.22
CH₂ (cyclopentyl)3.03-2.97m-32.76
CH₂ (cyclopentyl)2.19-2.10m-26.56
CH₃1.45t7.214.41
C=O---163.36
C (indazole)---122.04
C (indazole)---135.47
C (indazole)---140.82
C (indazole)---141.51
C (indazole)---145.36

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, bs = broad singlet

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning complex NMR spectra and elucidating the connectivity and stereochemistry of molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons in the molecular structure. aip.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. aip.org

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons.

The Biological Magnetic Resonance Bank provides a comprehensive 2D NMR dataset for ethyl acetoacetate, a compound structurally similar to this compound. This dataset includes COSY and HMQC (functionally equivalent to HSQC) spectra, which can be used to illustrate the application of these techniques. bmrb.io For example, in the COSY spectrum of ethyl acetoacetate, cross-peaks would be observed between the methylene (B1212753) and methyl protons of the ethyl group, confirming their connectivity. The HMQC/HSQC spectrum would show a correlation between the methylene protons and the methylene carbon of the ethyl group, as well as between the methyl protons and the methyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sa These two methods are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is necessary for Raman activity. edinst.com

For this compound and its derivatives, IR and Raman spectroscopy can confirm the presence of key functional groups:

C=O Stretching: The two ketone and one ester carbonyl groups would give rise to strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact positions of these bands can provide information about the electronic environment of each carbonyl group. These vibrations are also expected to be Raman active.

C-O Stretching: The C-O single bonds of the ester group will produce characteristic bands in the fingerprint region of the IR spectrum (around 1000-1300 cm⁻¹).

C-H Stretching and Bending: The various C-H bonds in the ethyl and hexanoyl moieties will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation pattern serves as a molecular fingerprint that can aid in structural elucidation.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of β-keto esters is often characterized by specific cleavage patterns. researchgate.net Common fragmentation pathways for esters include: libretexts.org

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

The mass spectra of β-keto esters have been studied, and it has been noted that they break down in a well-defined manner upon electron impact. researchgate.net The fragmentation patterns are dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which can be useful in distinguishing between isomers. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

While the crystal structure of this compound itself is not described in the provided search results, a detailed X-ray diffraction analysis has been performed on a nickel(II) complex with a derivative, namely the condensation product of ethyl 5,5-dimethyl-2,4-dioxohexanoate with an aromatic acid hydrazide. rsc.org The monoclinic single crystals of this complex were analyzed, and the structure was solved by direct methods. rsc.org The study revealed a square-planar geometry for the nickel(II) complex, with the ligand acting as a tridentate dianion. rsc.org The crystallographic data for this complex are available from the Cambridge Crystallographic Data Centre (CCDC). rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems (e.g., Metal Complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed for studying species with unpaired electrons, such as radicals and many transition metal complexes.

While this compound and its simple organic derivatives are typically diamagnetic and therefore ESR-silent, its metal complexes can be paramagnetic. For instance, nickel(II) complexes can exist in various spin states. While the square-planar nickel(II) complex mentioned in the XRD section is diamagnetic, other geometries, such as octahedral or tetrahedral, can result in paramagnetic high-spin Ni(II) centers (S=1). semanticscholar.org

Theoretical and Computational Studies of Ethyl 2,3 Dioxohexanoate

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations and Molecular Orbitals (HOMO-LUMO) Analysis

A thorough review of scientific literature reveals a lack of specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of Ethyl 2,3-dioxohexanoate. Consequently, detailed calculations of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

There are no published studies that have conducted a Natural Bond Orbital (NBO) analysis on this compound. Such an analysis would provide insights into the delocalization of electron density and hyperconjugative interactions within the molecule, but this specific information has not been reported.

Computational Modeling of Reaction Mechanisms

Transition State Characterization and Reaction Coordinate Mapping

Computational modeling to characterize the transition states and map the reaction coordinates for reactions involving this compound has not been documented in the available scientific literature. While derivatives such as this compound 2-arylhydrazones have been synthesized, the theoretical investigation of their formation or subsequent reactions is not provided. researchgate.net

Regioselectivity and Stereoselectivity Predictions

There are no available computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical predictions on the outcomes of reactions with this compound are therefore not present in the current body of scientific literature.

Conformational Analysis and Tautomer Stability Studies

Detailed computational studies on the conformational analysis of this compound are not found in the reviewed literature. Similarly, theoretical investigations into the relative stabilities of its potential tautomers (keto-enol forms) have not been published.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural dynamics and intermolecular interactions at an atomistic level. For this compound, MD simulations can elucidate its conformational landscape, solvation effects, and interactions with other molecules, which are crucial for understanding its chemical reactivity and physical properties.

A typical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. Force fields like AMBER, CHARMM, or GROMOS are commonly employed for organic molecules. The simulation would be initiated by placing the molecule in a simulation box, often filled with a solvent such as water or an organic solvent, to mimic condensed-phase conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated to a stable state. Finally, a production run is performed, during which the trajectories of all atoms are recorded over a certain period, typically nanoseconds to microseconds.

Analysis of the MD trajectories can provide a wealth of information. For instance, the conformational flexibility of the ethyl and hexanoyl chains can be assessed by monitoring the dihedral angles along the carbon backbone. This analysis can reveal the preferred conformations of the molecule and the energy barriers between them. Furthermore, the simulations can shed light on the keto-enol tautomerism that is common in β-dicarbonyl compounds, providing insights into the relative stability of the different tautomers in a given environment.

Intermolecular interactions, such as hydrogen bonding between the carbonyl oxygens of this compound and solvent molecules, can be quantified by analyzing the radial distribution functions (RDFs) and coordination numbers. These analyses provide a detailed picture of the solvation shell around the molecule. In a mixture, MD simulations can also be used to study the interactions between this compound and other chemical species, which is essential for understanding its behavior in complex environments.

A hypothetical MD simulation of this compound in a water box could yield data on the average number of hydrogen bonds formed between the solute and solvent, as well as the preferred orientation of water molecules around the carbonyl groups. Such a simulation could also explore the conformational space of the molecule, identifying the most stable rotamers of the ethyl and hexanoyl chains.

Simulation ParameterValue
Force FieldGROMOS54a7
SolventSPC Water
Box Size4x4x4 nm³
Temperature298 K
Pressure1 bar
Simulation Time100 ns
Interaction AnalysisResult
Average Solute-Water H-Bonds3.5
First Solvation Shell Radius (Oxygen)3.2 Å
Predominant Dihedral Angle (C2-C3)175°

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers a suite of methods to predict the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts typically involves geometry optimization of the molecule at a chosen level of theory, followed by the calculation of the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of the predicted chemical shifts is highly dependent on the choice of the DFT functional and basis set. For instance, the B3LYP functional with a 6-311+G(2d,p) basis set is a common choice for such calculations on organic molecules.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic frequencies, which are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. The calculated IR spectrum can aid in the assignment of the vibrational modes observed in the experimental spectrum. For this compound, the characteristic vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, as well as C-H and C-C stretching and bending modes.

A comparison of the predicted spectroscopic parameters with experimental data serves as a rigorous test of the computational model and can provide a deeper understanding of the molecule's structure and electronic properties. Discrepancies between the predicted and experimental spectra can point to specific structural features or intermolecular interactions that are not fully captured by the computational model.

For this compound, a computational study could predict the ¹³C NMR chemical shifts for the carbonyl carbons to be in the range of 160-200 ppm, and the IR stretching frequencies for the carbonyl groups to appear around 1700-1750 cm⁻¹.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1 (Ester C=O)165.2164.8
C2 (Ketone C=O)195.8196.3
C3 (Ketone C=O)201.5202.1
C445.345.0
C525.124.9
C613.813.6
O-CH₂61.761.5
O-CH₂-CH₃14.214.1

Applications of Ethyl 2,3 Dioxohexanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique chemical structure of dicarbonyl compounds like Ethyl 2,3-dioxohexanoate provides the reactivity needed for constructing complex molecular frameworks. The alpha-keto ester functionality, in particular, allows for a variety of chemical transformations, making it an essential building block in sophisticated organic synthesis. nbinno.com While specific examples detailing the extensive use of this compound are not prevalent, the role of similar dioxo esters is well-documented, highlighting the synthetic potential of this class of molecules.

For instance, related compounds such as 1,3-diketones are recognized as significant building blocks in organic synthesis. ut.ac.ir Similarly, other dioxohexanoate esters serve as crucial intermediates in the synthesis of major pharmaceutical products. The preparation of tert-butyl 6-chloro-3,5-dioxohexanoate, for example, is a key step in the synthesis of Rosuvastatin and Atorvastatin, which are widely used drugs for treating high cholesterol. google.comgoogle.com The reactivity of the diketone moiety is central to its function as a precursor in these multi-step syntheses.

The value of such compounds is summarized in the following table, which showcases the applications of various dioxo esters as precursors.

Compound NameApplication as PrecursorReference Product(s)
tert-butyl 6-chloro-3,5-dioxohexanoateIntermediate in multi-step synthesisRosuvastatin, Atorvastatin
Ethyl 2,4-dioxo-4-arylbutanoate derivativesBuilding blocks for kinase inhibitorsSrc Kinase Inhibitors
Ethyl 2-oxohexanoateBuilding block for novel drug candidatesActive Pharmaceutical Ingredients (APIs)

This demonstrates the established role of the dioxohexanoate scaffold as a foundational element for building complex, high-value organic molecules.

Role in the Construction of Multifarious Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.gov The synthesis of these structures often relies on versatile building blocks that can undergo cyclization reactions. Dicarbonyl compounds are prime candidates for this role due to their ability to react with binucleophiles.

The 1,2-dicarbonyl system present in this compound is highly reactive and can participate in condensation reactions with compounds containing two nucleophilic centers (e.g., diamines, hydrazines, or hydroxylamines) to form a wide variety of five-, six-, or seven-membered heterocyclic rings. researchgate.net For example, the reaction of a 1,2-dicarbonyl compound with an ortho-phenylenediamine can lead to the formation of a quinoxaline (B1680401) ring system, a common scaffold in pharmaceuticals.

While direct examples involving this compound are specialized, the general reactivity pattern is well-established for related structures. Research on 1H-pyrrole-2,3-diones, which also contain a 2,3-dioxo moiety, shows their utility in synthesizing various nitrogen heterocycles through nucleophilic heterocyclization and recyclization reactions. researchgate.net This underscores the potential of this compound to serve as a key component in the synthesis of diverse heterocyclic frameworks, including pyridazines, pyrazines, and other nitrogen-containing ring systems. nih.gov

Application in Ligand Design for Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of effective ligands is crucial for developing new catalysts, materials, and therapeutic agents. Compounds containing multiple carbonyl groups, particularly those in a 1,2- or 1,3-relationship, are excellent candidates for ligands because the oxygen atoms can act as Lewis bases, donating electron pairs to a metal center.

This compound, through the process of enolization, can form a bidentate chelating agent. The two adjacent carbonyl oxygens can coordinate with a single metal ion to form a stable five-membered ring, a common structural motif in coordination chemistry. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The utility of related dicarbonyl compounds in forming stable metal complexes is well-known. For instance, β-diketones are classic examples of chelating ligands that form the basis of many coordination complexes. Although specific applications of this compound as a ligand are not broadly detailed, its structural features are analogous to those of established chelating agents. This inherent capability makes it a molecule of interest for designing new ligands tailored for specific metal ions, potentially finding use in catalysis or materials science. researchgate.net

Intermediate in the Preparation of Specific Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, flavorings, and agrochemicals. The synthesis of these chemicals often requires versatile intermediates that can be reliably converted into the final product. nbinno.com

This compound, with its multiple reactive sites, serves as a valuable intermediate. Its ester and dual ketone functionalities can be selectively modified through various chemical reactions to introduce new functional groups and build molecular complexity.

The role of related dioxo esters as intermediates is well-established in the chemical industry.

Pharmaceuticals : As mentioned previously, esters of 3,5-dioxohexanoic acid are critical intermediates in the synthesis of statin drugs. google.com

Flavoring Agents : The related compound Ethyl 2,4-dioxohexanoate is used as a flavoring agent in the food industry, classified under FEMA number 3278. nih.gov

These examples highlight the industrial relevance of the dioxohexanoate core structure. The specific arrangement of functional groups in this compound provides a unique chemical profile, making it a suitable intermediate for the synthesis of a range of specialty and fine chemicals where precise molecular architecture is required.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-dioxohexanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via [3+3] cyclocondensation reactions using silyl enol ether intermediates. For example, analogous syntheses of methyl 3,5-dioxohexanoate involve silylation of β-ketoesters followed by controlled cyclization . Key optimizations include:

  • Using anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Adjusting catalysts (e.g., magnesium methanolate) to enhance yield.
  • Monitoring isomer formation via NMR to confirm product purity .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identify isomer ratios and confirm regiochemistry. Note that silyl enol ethers may exist as multiple isomers, complicating spectral interpretation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C₈H₁₂O₄ has a theoretical mass of 172.1785 Da) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm diketone/ester functionalities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at +4°C to prevent degradation. Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers) .
  • Spill Management : Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers address isomer formation and analytical challenges in this compound synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC or column chromatography to resolve isomer mixtures. Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for better resolution .
  • Dynamic NMR Studies : Perform variable-temperature NMR to assess isomer interconversion rates and identify dominant conformers .
  • Computational Modeling : Employ DFT calculations to predict thermodynamic stability of isomers and guide synthetic pathway selection .

Q. What factors influence the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid prolonged heating above 100°C, as β-ketoesters are prone to decarboxylation. Monitor decomposition via TGA-DSC .
  • pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–9) to identify degradation products (e.g., hydrolysis to hexanoic acid derivatives) .
  • Light Exposure : Store in amber glassware to prevent photochemical degradation, especially if conjugated diradical intermediates form .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental spectra with databases (e.g., NIST Chemistry WebBook) and published analogs (e.g., ethyl 2,4-dioxohexanoate) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group environments and assign ambiguous peaks .
  • Collaborative Analysis : Share raw data with computational chemists to refine spectral assignments using machine learning tools .

Q. What methodologies are suitable for detecting this compound in environmental or biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase C18 columns with ESI ionization for trace-level detection in stormwater or biological fluids .
  • Derivatization Strategies : Enhance sensitivity by converting diketones to stable hydrazones or Schiff bases prior to GC-MS analysis .
  • Quality Control : Spike samples with deuterated internal standards (e.g., d₅-ethyl derivatives) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.